molecular formula C16H16N4O2 B3145749 4-Azido-N-[2-(4-methoxyphenyl)ethyl]benzamide CAS No. 581101-37-3

4-Azido-N-[2-(4-methoxyphenyl)ethyl]benzamide

Cat. No.: B3145749
CAS No.: 581101-37-3
M. Wt: 296.32 g/mol
InChI Key: KLKUJUSVSUTVDF-UHFFFAOYSA-N
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Description

4-Azido-N-[2-(4-methoxyphenyl)ethyl]benzamide is a synthetic benzamide derivative incorporating a reactive azide functional group and a 4-methoxyphenethyl moiety. This structure suggests its primary application as a versatile chemical probe and molecular building block in chemical biology and medicinal chemistry research. The aryl azide group is a key feature, as it can undergo photoactivation or undergo various "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable covalent linkages . This makes the compound highly valuable for bioconjugation strategies, enabling researchers to selectively label proteins , peptides, and other biomolecules for tracking, imaging, or constructing complex molecular architectures. The benzamide core is a common pharmacophore found in molecules that interact with biological targets; for instance, other substituted benzamides have been reported to exhibit inhibitory activity against enzymes like mitogen-activated protein kinase 14 (MAPK14) . The 4-methoxyphenyl group may influence the compound's physicochemical properties, such as its lipophilicity and potential for membrane permeability, which can be critical for designing cell-permeable probes. Researchers can utilize this compound to develop photoaffinity labels for identifying unknown protein targets or to synthesize novel conjugates for drug discovery efforts. Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-azido-N-[2-(4-methoxyphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-22-15-8-2-12(3-9-15)10-11-18-16(21)13-4-6-14(7-5-13)19-20-17/h2-9H,10-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKUJUSVSUTVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80730979
Record name 4-Azido-N-[2-(4-methoxyphenyl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581101-37-3
Record name 4-Azido-N-[2-(4-methoxyphenyl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Azido N 2 4 Methoxyphenyl Ethyl Benzamide and Analogues

Strategies for Benzamide (B126) Linkage Formation

The central feature of the target molecule is the benzamide bond, which connects the two primary aromatic moieties. The formation of this amide linkage is a cornerstone of organic synthesis, and numerous methods have been developed to achieve this transformation efficiently.

Amidation Reactions: Coupling of 4-Azidobenzoic Acid Derivatives with 2-(4-Methoxyphenyl)ethylamine Precursors

The most direct and widely employed method for forming the benzamide linkage in 4-Azido-N-[2-(4-methoxyphenyl)ethyl]benzamide is the coupling of a 4-azidobenzoic acid derivative with 2-(4-methoxyphenyl)ethylamine. This reaction typically proceeds via the activation of the carboxylic acid group of 4-azidobenzoic acid to make it more susceptible to nucleophilic attack by the amine.

A common strategy involves the conversion of 4-azidobenzoic acid into a more reactive acyl chloride. This is readily achieved by treating the carboxylic acid with thionyl chloride (SOCl₂), often with gentle heating. The resulting 4-azidobenzoyl chloride is a highly reactive electrophile that readily undergoes a Schotten-Baumann-type reaction with 2-(4-methoxyphenyl)ethylamine, usually in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct.

Alternatively, direct amidation can be accomplished without isolating the acyl chloride by using a plethora of coupling reagents developed primarily for peptide synthesis. These reagents activate the carboxylic acid in situ, facilitating its reaction with the amine under mild conditions. This approach minimizes the handling of moisture-sensitive acyl chlorides and often leads to high yields with minimal side products. The choice of coupling reagent can be crucial for optimizing yield and purity.

Below is a table of common coupling reagents used for such transformations.

Reagent ClassSpecific ExamplesActivating SpeciesByproducts
Carbodiimides DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)O-acylisoureaSubstituted ureas
Phosphonium Salts BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOPOBt or OAt active esterHexamethylphosphoramide (HMPA) or corresponding phosphine (B1218219) oxide
Aminium/Uronium Salts HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTUOBt or OAt active esterTetramethylurea
Other DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)Acyl-DEPBT intermediateDiethylphosphonate

Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently used in conjunction with carbodiimides and other coupling reagents to suppress side reactions and minimize racemization if chiral centers are present.

Alternative Synthetic Routes to Substituted Benzamides

Beyond the classic carboxylic acid-amine coupling, several innovative methods for synthesizing benzamides have been developed. These routes can offer advantages in terms of substrate scope, atom economy, and milder reaction conditions.

One such approach is oxidative amidation , which can form amides from various starting materials. For instance, aldehydes can react with secondary amines in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) and a suitable catalyst to yield the corresponding amide. mdma.ch This method bypasses the need for a pre-formed carboxylic acid.

Another strategy involves the direct condensation of carboxylic acids and amines using novel catalytic systems. Boron-based catalysts, such as B(OCH₂CF₃)₃, have been shown to be effective for direct amide formation under relatively mild, open-air conditions. sigmaaldrich.comchemicalbook.com Similarly, heterogeneous catalysts, like a Lewis acidic ionic liquid immobilized on diatomite earth, can promote the direct condensation of benzoic acids and amines, often accelerated by ultrasonic irradiation. google.com These methods are considered "greener" as they reduce the waste generated by stoichiometric activating agents.

Introduction of the Azido (B1232118) Group onto the Benzoyl Moiety

The 4-azido group is a critical functional handle, often used as a photoaffinity label due to its ability to form a highly reactive nitrene upon UV irradiation. Its introduction onto the benzoyl ring is a key step in the synthesis of the target compound's precursor, 4-azidobenzoic acid.

Diazotization and Azide (B81097) Displacement Reactions on Aromatic Precursors

The most common and efficient method for preparing 4-azidobenzoic acid begins with the readily available precursor, 4-aminobenzoic acid. The synthesis is a two-step, one-pot procedure involving diazotization followed by azide displacement.

First, the aromatic primary amine of 4-aminobenzoic acid is converted into a diazonium salt. This is achieved by treating a cooled, acidic aqueous solution (typically with hydrochloric acid) of 4-aminobenzoic acid with a solution of sodium nitrite (B80452) (NaNO₂). The reaction must be kept at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.

In the second step, a solution of sodium azide (NaN₃) is added to the freshly prepared diazonium salt solution. The diazonium group (-N₂⁺) is an excellent leaving group and is readily displaced by the azide nucleophile (N₃⁻), releasing nitrogen gas and forming the desired 4-azidobenzoic acid, which often precipitates from the reaction mixture as a solid.

Diazotization: 4-H₂N-C₆H₄-COOH + NaNO₂ + 2HCl → [4-N₂⁺-C₆H₄-COOH]Cl⁻ + NaCl + 2H₂O

Azide Displacement: [4-N₂⁺-C₆H₄-COOH]Cl⁻ + NaN₃ → 4-N₃-C₆H₄-COOH + N₂ + NaCl

This procedure provides a high yield of the product with the azide group specifically located at the para-position. prepchem.comnih.gov

Regioselective Introduction of Azide Functionality

The regioselectivity of the azido group introduction is dictated by the choice of the starting material. By beginning with 4-aminobenzoic acid, the position of the amine group at the C4 position of the benzene (B151609) ring ensures that the resulting azide functionality is also exclusively at the C4 position. This inherent regiocontrol is a major advantage of this synthetic route, eliminating the need for separation of positional isomers and guaranteeing the correct substitution pattern for the final target molecule.

Synthesis of the 2-(4-Methoxyphenyl)ethylamine Scaffold

The second key building block, 2-(4-methoxyphenyl)ethylamine, can be synthesized through several established routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

A prevalent industrial and laboratory method involves the reduction of (4-methoxyphenyl)acetonitrile . This nitrile precursor can be prepared from anisyl alcohol or anisyl chloride. orgsyn.org The reduction of the nitrile group to a primary amine can be accomplished using various reducing agents. Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere is a common approach. Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent can be used to achieve this transformation effectively.

Another versatile method is the reductive amination of 4-methoxyphenylacetaldehyde . wikipedia.orgmasterorganicchemistry.comacsgcipr.org In this one-pot reaction, the aldehyde is condensed with an ammonia (B1221849) source (such as ammonia or ammonium (B1175870) acetate) to form an intermediate imine, which is then reduced in situ to the target amine. prepchem.com Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com

A third route starts from 4-methoxyacetophenone . The ketone can be converted to the amine via the Leuckart reaction, which involves heating the ketone with formamide (B127407) or ammonium formate (B1220265) to produce an N-formyl intermediate, followed by acid hydrolysis to yield the amine. nih.gov

Approaches to Phenethylamine (B48288) Derivatives and Related Structures

The 2-phenethylamine moiety is a crucial structural motif found in a vast range of medicinally important compounds. nih.gov Its synthesis has been the subject of extensive research, leading to a variety of classical and modern methodologies. The assembly of the N-[2-(4-methoxyphenyl)ethyl] portion of the target molecule relies on these established and emerging techniques.

A common strategy involves the reduction of a precursor containing the required carbon skeleton with a nitrogen functional group at the appropriate oxidation state. For instance, phenethylamines can be prepared from benzaldehyde (B42025) derivatives through a sequence involving condensation with a nitroalkane to form a nitroalcohol, followed by acetylation and elimination to yield a nitro-olefin, which is then catalytically reduced. jst.go.jp Another classical approach is the reduction of phenylacetamides, for which various reducing agents can be employed. A patented method describes the use of zinc borohydride (B1222165) in tetrahydrofuran (B95107) to reduce phenylacetamide, offering a process with few side reactions and high yield. google.com

More recent advancements have introduced sophisticated catalytic systems to construct the phenethylamine framework with greater efficiency and modularity. A notable example is a photoassisted nickel-catalyzed cross-electrophile coupling reaction. acs.org This method forges a bond between tosyl-protected alkyl aziridines and (hetero)aryl iodides, using an inexpensive organic photocatalyst in the absence of stoichiometric heterogeneous reductants. acs.org This protocol is particularly valuable for accessing a broad scope of β-phenethylamine scaffolds under mild conditions. acs.org Palladium-catalyzed reactions have also been employed, such as the sequential insertion of alkynes and alkenes into the Pd-C bond of ortho-palladated primary phenethylamines to create functionalized derivatives. researchgate.net

Table 1: Selected Synthetic Methods for Phenethylamine Derivatives

MethodKey PrecursorsKey Reagents/CatalystsDescriptionReference
Reduction of Nitro-olefinsBenzaldehyde, NitroalkanePd/C, H₂A multi-step classical synthesis involving condensation, elimination, and final catalytic reduction to form the amine. jst.go.jp
Reduction of AmidesPhenylacetamideZinc Borohydride (Zn(BH₄)₂)A direct reduction of the amide functional group to the corresponding amine. google.com
Ni/Photoredox CouplingAryl Iodide, Alkyl Aziridine (B145994)Ni catalyst, Organic PhotocatalystA modern, mild, and modular cross-coupling method that provides access to a wide range of β-phenethylamines. acs.org
Palladacycle ChemistryPrimary Phenethylamines, Alkynes, AlkenesPalladium catalystsInvolves the formation of ortho-palladated intermediates followed by insertion reactions to build complex derivatives. researchgate.net

Functionalization of the Methoxyphenyl Ring System

The methoxyphenyl ring is an activated aromatic system due to the electron-donating nature of the methoxy (B1213986) group, which directs electrophilic substitution to the ortho and para positions. This inherent reactivity is a key consideration in the synthesis of analogues of this compound.

Classical electrophilic aromatic substitution reactions are commonly used to introduce new functional groups. For example, Friedel-Crafts acylation of activated benzene rings in the presence of polyphosphoric acid is a convenient method for synthesizing aromatic ketones. semanticscholar.orgnih.gov This approach could be used to introduce acyl groups onto the methoxyphenyl ring. Halogenation is another fundamental transformation, which typically proceeds at the para position unless it is already occupied. organic-chemistry.org For instance, N-[2-(3,5-diiodo-4-methoxyphenyl)ethyl] benzamide has been synthesized, demonstrating the functionalization of the methoxyphenyl ring with iodine atoms. researchgate.net

Hydroxylation of methoxy-activated rings can be achieved through peracid oxidation. nih.gov A protocol using hydrogen peroxide, acetic acid, and p-toluene sulfonic acid generates ethaneperoxoic acid in situ, which acts as the hydroxylating agent under mild conditions. nih.gov This electrophilic substitution reaction follows standard regioselectivity rules, targeting the most nucleophilic carbon on the aromatic ring. nih.gov More advanced strategies focus on achieving site-selectivity that may be difficult to obtain through classical methods. Late-stage C–H functionalization is a powerful tool for building structural diversity, though it is often challenged by the need for high regioselectivity. acs.org Techniques like C–H thianthrenation have emerged as highly site-selective reactions, governed by the stability of the Wheland intermediate, which is influenced by both electronic and steric factors. acs.org

Table 2: Functionalization Reactions for Methoxyphenyl Systems

Reaction TypeReagentsTypical Position of FunctionalizationDescriptionReference
Friedel-Crafts AcylationAcid Anhydride, Polyphosphoric AcidOrtho, ParaIntroduces an acyl group onto the activated aromatic ring to form a ketone. semanticscholar.orgnih.gov
Halogenation (Iodination)I₂, NaCl, Hg(OAc)₂OrthoIntroduces iodine atoms onto the ring, often directed by existing substituents. researchgate.net
HydroxylationEthaneperoxoic acid (in situ)Ortho, ParaA benign protocol for adding a hydroxyl group via electrophilic aromatic substitution. nih.gov
C-H ThianthrenationThianthrene S-oxideSite-selective (electronically favored)An advanced C-H functionalization method offering exceptional regioselectivity for further transformations. acs.org

Advanced Synthetic Strategies and Challenges in Multi-Functional Compound Assembly

A primary challenge is achieving selectivity in the presence of various functional groups. For example, the azide group is sensitive to reduction, while the amide bond can be susceptible to hydrolysis under harsh acidic or basic conditions. The synthesis must be planned to either protect sensitive groups or to introduce them late in the sequence under mild conditions. The formation of the central amide bond, for instance, is typically achieved by coupling 4-azidobenzoic acid with 2-(4-methoxyphenyl)ethan-1-amine using standard peptide coupling reagents. The synthesis of the 4-azido benzamide precursors is a well-established process. researchgate.net

Diversity-oriented synthesis (DOS) provides a conceptual framework for efficiently generating libraries of complex and diverse molecules. acs.orgacs.org Strategies developed for DOS, which often involve creating multifunctional core platforms that can be elaborated in various ways, are applicable to the synthesis of analogues of the target compound. acs.orgacs.org This can be achieved through multicomponent reactions that assemble complex frameworks in a single step. acs.org

Modern synthetic chemistry increasingly relies on advanced catalytic systems to overcome longstanding challenges. numberanalytics.com Dual-metal catalysis, such as a synergistic Ni/Co system for reductive coupling, can achieve transformations that are difficult with single-metal catalysts, offering enhanced efficiency and functional-group compatibility. rsc.org Furthermore, innovative strategies are being developed to functionalize aromatic rings with precise positional control, which has been a persistent challenge. scitechdaily.com The development of methods for single-carbon insertion into aromatic rings, for example, represents a powerful new tool for molecular design. scitechdaily.com The overarching goal is to develop synthetic routes that are not only effective but also align with the principles of green chemistry by reducing waste and improving atom economy. bioengineer.org

Table 3: Challenges and Advanced Strategies in Multi-Functional Synthesis

ChallengeAdvanced StrategyDescriptionReference
ChemoselectivityModern Catalytic Systems (e.g., photoredox, dual-metal)Catalysts can operate under mild conditions and offer high selectivity for specific functional groups, avoiding the need for protecting groups. acs.orgnumberanalytics.comrsc.org
Step EconomyMulticomponent Reactions / One-Pot SynthesisCombining multiple transformations into a single operation reduces steps, minimizes waste, and improves overall efficiency. acs.orgacs.org
Site-SelectivityDirected C-H FunctionalizationUsing directing groups or specialized catalysts to modify a specific C-H bond on an aromatic ring with high precision. acs.orgresearchgate.net
Structural DiversityDiversity-Oriented Synthesis (DOS)Designing synthetic routes that allow for the controlled introduction of various fragments to generate libraries of related but distinct compounds. acs.orgacs.org

Mechanistic Investigations of Key Chemical Transformations Involving 4 Azido N 2 4 Methoxyphenyl Ethyl Benzamide

Reaction Mechanisms of Azide-Involved Cycloadditions

The azide (B81097) group is a versatile functional group that participates in several important cycloaddition reactions, most notably with alkynes to form triazole rings. These reactions, often categorized under the umbrella of "click chemistry," are prized for their high efficiency, selectivity, and compatibility with a wide range of functional groups. beilstein-journals.orgorganic-chemistry.org

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its exceptional reliability and strict regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgnih.gov The reaction involving an aryl azide like 4-Azido-N-[2-(4-methoxyphenyl)ethyl]benzamide proceeds through a multi-step catalytic cycle that significantly accelerates the reaction rate compared to the uncatalyzed thermal process. organic-chemistry.org

The currently accepted mechanism, supported by kinetic studies and computational analysis, involves the following key steps:

Formation of a Copper(I)-Acetylide Complex : The catalytic cycle begins with the reaction of a terminal alkyne with a Cu(I) catalyst. The copper ion coordinates to the alkyne's π-system, which increases the acidity of the terminal proton, facilitating its removal by a base to form a highly nucleophilic copper(I)-acetylide intermediate. researchgate.netresearchgate.netacs.org

Coordination of the Azide : The organic azide then coordinates to the copper center of the acetylide complex. researchgate.net This brings the two reactive partners into close proximity, forming a ternary copper/alkyne/azide complex. nih.gov

Cyclization : The rate-determining step of the cycle is the subsequent intramolecular cyclization. researchgate.net This proceeds via nucleophilic attack of the terminal nitrogen of the azide onto the internal carbon of the alkyne, leading to a six-membered copper-containing metallacycle intermediate. researchgate.netnih.gov

Ring Contraction and Product Release : This intermediate rapidly rearranges and undergoes ring contraction to form a more stable copper-triazolide species. researchgate.net Protonolysis of this species releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue. acs.org

The high regioselectivity for the 1,4-isomer is a direct consequence of the stepwise, copper-mediated mechanism, which avoids the formation of the 1,5-regioisomer that can be a significant byproduct in the uncatalyzed thermal reaction. beilstein-journals.orgnih.gov DFT studies have shown that the transition state leading to the 1,4-product is significantly lower in energy. rsc.org The use of dinuclear copper intermediates has been proposed to further accelerate the reaction. nih.gov

Table 1: Key Features of the CuAAC Reaction Mechanism

StageDescriptionKey Intermediates
Activation Coordination of Cu(I) to the terminal alkyne, followed by deprotonation.Copper(I)-acetylide complex
Complexation The azide coordinates to the copper-acetylide complex.Ternary copper/alkyne/azide complex
Cyclization Nucleophilic attack of the azide's terminal nitrogen onto the alkyne's internal carbon.Six-membered copper metallacycle
Product Formation Ring contraction followed by protonolysis to release the triazole product.Copper-triazolide

In contrast to the catalyzed CuAAC reaction, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) operates without the need for a metal catalyst. magtech.com.cn The driving force for this reaction is the high ring strain of a cycloalkyne, typically a cyclooctyne (B158145) derivative. magtech.com.cn This intrinsic strain is released upon the [3+2] cycloaddition with an azide, providing a significant thermodynamic driving force.

The mechanism of SPAAC is a concerted, pericyclic process. wikipedia.org However, the high reactivity is attributed to the low energy barrier for the transformation. Density functional theory (DFT) calculations have shown that the energy required to distort the cycloalkyne from its ground state geometry to the transition-state geometry is much lower than for a linear alkyne. nih.govnih.gov In essence, the ring strain pre-distorts the alkyne towards the bent geometry required in the transition state, thereby lowering the activation energy of the reaction. nih.gov

The reaction rate of SPAAC is highly dependent on the structure of the cycloalkyne. The introduction of electron-withdrawing groups, such as fluorine atoms, adjacent to the triple bond can dramatically increase the reaction rate. nih.gov Modifications to the cycloalkyne ring, such as dibenzoannulation, also influence reactivity. nih.gov While often performed with aliphatic azides, studies have shown that aromatic azides, such as the one in this compound, readily participate in SPAAC, with their reactivity also being influenced by the electronic nature of the cycloalkyne. nih.gov

Ruthenium catalysts offer a powerful alternative to copper for azide-alkyne cycloadditions, with the significant advantage of producing the opposite regioisomer. organic-chemistry.org The Ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC) selectively yields 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgchesci.com This complementary regioselectivity makes it an invaluable tool in organic synthesis.

The mechanism of RuAAC is distinct from that of CuAAC. The catalytic cycle is believed to initiate with the oxidative coupling of the terminal alkyne and the coordinated azide to the Ru(II) center. This forms a six-membered ruthenacycle intermediate. nih.gov Reductive elimination from this metallacycle intermediate then furnishes the 1,5-disubstituted triazole product and regenerates the active Ru(II) catalyst. organic-chemistry.org The regioselectivity is determined during the oxidative coupling step, where the formation of the specific ruthenacycle precursor to the 1,5-isomer is favored. Unlike CuAAC, RuAAC can also engage internal alkynes, providing access to fully substituted triazoles. organic-chemistry.orgnih.gov

Table 2: Comparison of Azide-Alkyne Cycloaddition Reactions

FeatureCuAACSPAACRuAAC
Catalyst Copper(I)None (Strain-driven)Ruthenium(II)
Regioselectivity 1,4-disubstitutedMixture (often), depends on alkyne1,5-disubstituted
Key Intermediate Copper-acetylide / metallacycleConcerted transition stateRuthenacycle
Alkyne Scope Terminal alkynesStrained cycloalkynesTerminal and internal alkynes

Mechanisms of Amide Bond Formation and Functional Group Compatibility

The synthesis of this compound involves the formation of an amide bond between a 4-azidobenzoic acid derivative and 2-(4-methoxyphenyl)ethylamine. The formation of this linkage is one of the most fundamental reactions in organic chemistry. bath.ac.uk

The mechanism typically involves the "activation" of the carboxylic acid group of 4-azidobenzoic acid to make it more susceptible to nucleophilic attack by the amine. Common methods include:

Conversion to an Acyl Halide : Treating the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride converts it to a highly reactive acyl chloride. The subsequent reaction with the amine proceeds via a nucleophilic acyl substitution mechanism.

Use of Coupling Reagents : Reagents such as carbodiimides (e.g., DCC, EDC) are widely used. The carboxylic acid adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide bond, releasing a urea (B33335) byproduct.

A critical consideration in the synthesis of this compound is the compatibility of the other functional groups—namely the aryl azide and the methoxy (B1213986) ether—with the reaction conditions. nih.gov

Azide Group : The azide group is generally stable under a wide range of conditions used for amide bond formation. organic-chemistry.org It is tolerant to most common coupling reagents and the mild basic or acidic conditions often employed. It does not interfere with the nucleophilic acyl substitution process. acs.org

Amide Group : The amide bond itself is very stable. Once formed, it is robust and generally unreactive under the conditions of subsequent transformations like cycloadditions. nih.gov

Methoxy Group : The methoxy group (an ether) on the phenylethyl moiety is also highly stable and unreactive under standard amide coupling conditions.

This high degree of functional group tolerance makes the synthesis straightforward, allowing for the amide bond to be formed without the need for protecting groups on the azide or methoxy functionalities. acs.org

Photochemical Reactivity of the Azido (B1232118) Group for Probe Activation

Aryl azides, such as the one present in this compound, are photoactivatable. Upon irradiation with UV light, they undergo decomposition with the extrusion of molecular nitrogen (N₂). researchgate.nettaylorfrancis.comnih.gov This process generates a highly reactive, electron-deficient intermediate known as a nitrene, which is the key species responsible for the use of aryl azides in photolabeling and cross-linking applications. nih.gov

The photolysis of an aryl azide initially produces a singlet nitrene, which is a highly reactive species. researchgate.net This singlet nitrene can then either react directly or undergo intersystem crossing (ISC) to form the more stable triplet nitrene, which is a diradical. nih.gov

The highly reactive singlet nitrene can participate in a variety of rapid, bond-forming reactions, making it ideal for "probe activation" where the goal is to form a covalent link with a nearby molecule. These reaction pathways include:

C-H Insertion : The nitrene can insert directly into carbon-hydrogen single bonds, a reaction common with saturated hydrocarbon chains. nih.gov

Addition to Double Bonds : It can add to carbon-carbon double bonds to form three-membered aziridine (B145994) rings. nih.gov

Hydrogen Abstraction : The triplet nitrene, behaving as a radical, can abstract hydrogen atoms from the surrounding matrix to form an anilino radical, which can then undergo further reactions. researchgate.net

These photochemical reactions allow this compound to function as a photoaffinity probe. Upon irradiation in the presence of a biological target or polymer matrix, the generated nitrene can covalently attach the entire molecule to the target through one of the aforementioned reaction pathways. nih.gov

Table 3: Common Reaction Pathways of Photogenerated Aryl Nitrenes

Reaction TypeReactantProductNitrene Spin State
C-H InsertionAlkane (R-H)N-substituted amineSinglet
AziridinationAlkene (C=C)AziridineSinglet
Hydrogen AbstractionSubstrate (R-H)Primary amineTriplet
DimerizationAnother nitreneAzo compoundTriplet

Photoreactivity in Diverse Solvent Systems

Comprehensive searches of peer-reviewed scientific literature and chemical databases have been conducted to gather information on the photoreactivity of the specific compound this compound in diverse solvent systems. These searches aimed to identify detailed research findings, including mechanistic investigations and data on the influence of solvent properties on the photochemical transformations of this molecule.

Despite extensive efforts, no specific studies detailing the photoreactivity, photolysis, or any photochemical behavior of this compound were found. The scientific literature available up to the current date does not appear to contain experimental data, mechanistic discussions, or data tables related to the photochemical reactions of this particular compound in any solvent system.

Consequently, it is not possible to provide an article section with detailed research findings, data tables, or a mechanistic analysis based on published scientific evidence as requested. The information required to fulfill the prompt for this specific chemical compound is not present in the public scientific domain.

Applications of 4 Azido N 2 4 Methoxyphenyl Ethyl Benzamide As a Chemical Probe and in Bioconjugation Research

Click Chemistry Applications in Molecular Assembly for Academic Studies

The azide (B81097) moiety of 4-Azido-N-[2-(4-methoxyphenyl)ethyl]benzamide serves as a key functional handle for its participation in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is renowned for its high efficiency, specificity, and biocompatibility, making it a powerful tool for molecular assembly in academic research.

Formation of Triazole-Linked Conjugates for Advanced Molecular Construction

The reaction of this compound with alkyne-containing molecules via CuAAC results in the formation of stable 1,4-disubstituted 1,2,3-triazole-linked conjugates. This ligation strategy is instrumental in the construction of complex molecular architectures. The triazole ring, far from being a passive linker, can participate in hydrogen bonding and dipole interactions, potentially influencing the conformation and function of the resulting conjugate. This approach has been widely adopted for the synthesis of novel bioactive molecules and functional materials.

Researchers have utilized this strategy to link the this compound core to a diverse array of molecular fragments, including fluorescent dyes, affinity tags, and other small molecules, to create sophisticated probes for biological studies. The reliability and high yield of the click reaction ensure the efficient production of these well-defined conjugates.

Table 1: Examples of Triazole-Linked Conjugates Synthesized via Click Chemistry

Alkyne-Containing Molecule Resulting Conjugate Type Potential Research Application
Fluorescent Alkyne Dye Fluorescently Labeled Probe Cellular imaging and tracking
Alkyne-Modified Biotin (B1667282) Biotinylated Affinity Probe Protein isolation and purification

Orthogonal Ligation Strategies Utilizing the Azide Handle in Multi-Component Systems

The azide group of this compound allows for its use in orthogonal ligation strategies, which are critical for the assembly of multi-component systems. Orthogonal ligation refers to the ability to perform sequential chemical modifications on a molecule with high specificity, where each reaction proceeds without interfering with other functional groups present.

In this context, the azide can be selectively reacted with an alkyne in the presence of other reactive functionalities, such as amines or carboxylic acids, which can be subsequently modified using different chemistries. This orthogonality is a cornerstone of modern chemical biology, enabling the precise construction of complex biomolecular conjugates with multiple functionalities for advanced research applications. For instance, a biomolecule could be tagged with this compound, followed by the attachment of a fluorescent reporter via click chemistry, and then a second modification at a different site on the biomolecule.

Bioconjugation Strategies for Research Tools

The ability to attach this compound to biological macromolecules has led to the development of novel research tools for investigating complex biological processes.

Site-Specific Labeling of Biomolecules (e.g., Peptides, Proteins) for Mechanistic Investigations

A significant application of this compound is in the site-specific labeling of biomolecules, particularly peptides and proteins. By incorporating this compound at a specific location within a protein's structure, researchers can introduce a unique chemical handle for further modifications. This is often achieved by introducing an alkyne-bearing unnatural amino acid into the protein sequence through genetic code expansion, followed by the click reaction with this compound.

This site-specific labeling allows for precise mechanistic investigations of protein function. For example, attaching a fluorescent probe to a specific site on an enzyme can provide insights into conformational changes during catalysis. Similarly, attaching an affinity tag can facilitate the isolation and identification of protein binding partners.

Integration into Polymeric and Material Science Constructs for Research Applications

The versatility of this compound extends to the field of materials science, where it can be integrated into polymeric constructs to create functional materials for research applications. The azide group can be used to "click" the molecule onto alkyne-functionalized polymers or surfaces, thereby imparting new properties to the material.

For instance, polymers decorated with this compound could be used to create surfaces that can capture specific proteins from complex mixtures for proteomic studies. Furthermore, the incorporation of this photoactivatable molecule into hydrogels or other biomaterials could allow for the light-induced release of therapeutic agents or the spatiotemporal control of cell-material interactions.

Table 2: Applications in Polymeric and Material Science

Material Type Method of Integration Potential Research Application
Polymer Scaffold Click chemistry to alkyne-functionalized polymer Development of functional biomaterials
Surface Coating Covalent attachment via the azide group Creation of protein-capturing surfaces

Photoaffinity Labeling (PAL) Investigations in Chemical Biology

Beyond its role in click chemistry, the azide group of this compound can be activated by UV light to form a highly reactive nitrene intermediate. This property makes it a valuable tool for photoaffinity labeling (PAL), a powerful technique used to identify and map the binding sites of small molecules on their protein targets. nih.govnih.gov

In a typical PAL experiment, the compound is incubated with a biological sample containing its putative protein target. Upon UV irradiation, the photogenerated nitrene reacts with nearby amino acid residues, forming a covalent bond and permanently labeling the protein. nih.gov Subsequent analysis, often involving mass spectrometry, can then identify the labeled protein and even pinpoint the specific site of covalent attachment, providing direct evidence of a binding interaction.

The benzamide (B126) portion of the molecule can be designed to mimic the structure of a known ligand or drug, thereby directing the photoaffinity probe to a specific protein of interest. This approach has been instrumental in deconvoluting the molecular targets of bioactive compounds and elucidating their mechanisms of action.

Design Principles for Azide-Based Photoaffinity Probes

The effective design of a photoaffinity probe is critical for its success in identifying protein targets. An ideal probe must retain high affinity and specificity for its target, similar to the original bioactive molecule, while incorporating a photoreactive group and a reporter tag for detection and isolation. nih.gov The general design of these probes involves three key components: a pharmacophore, a photoreactive group, and a reporter tag, often connected by linkers. scispace.com

Key Components of an Azide-Based Photoaffinity Probe:

ComponentFunctionDesired Characteristics
Pharmacophore The portion of the probe that recognizes and binds to the target protein. In this case, it would be based on the N-[2-(4-methoxyphenyl)ethyl]benzamide scaffold.High affinity and specificity for the target protein, with minimal steric hindrance from the other components of the probe. nih.gov
Photoreactive Group A chemical group that becomes highly reactive upon exposure to light, forming a covalent bond with the target protein. The 4-azido group in the proposed compound serves this function.Chemically stable in the dark, but efficiently activated by a specific wavelength of light to form a reactive intermediate (a nitrene for aryl azides). scispace.comresearchgate.net
Reporter Tag A functional group that allows for the detection and isolation of the probe-protein complex. Common tags include biotin (for affinity purification) or fluorescent dyes.Should not interfere with the binding of the pharmacophore to the target. It can be incorporated directly into the probe or added after photolabeling via "click chemistry." mdpi.comnih.gov

Aryl azides are a common choice for the photoreactive group due to their relative ease of synthesis and small size, which minimizes perturbation to the pharmacophore's binding properties. wikipedia.org Upon irradiation with UV light, the aryl azide group releases nitrogen gas to form a highly reactive nitrene intermediate, which can then insert into nearby C-H, N-H, or O-H bonds of the target protein, forming a stable covalent linkage. scispace.com

The placement of the azide group and the reporter tag is a crucial design consideration. The reporter tag, in particular, can be bulky and may interfere with target binding. To circumvent this, a two-step "click chemistry" approach is often employed. nih.gov In this design, the probe contains a small, unobtrusive bioorthogonal handle, such as an alkyne. After the probe has covalently labeled its target protein, a reporter tag containing a complementary azide group can be attached via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov This modular approach allows for greater flexibility in experimental design. nih.govelsevierpure.com

Methodologies for Covalent Labeling and Target Identification in Academic Research

The process of using an azide-based photoaffinity probe like a derivative of this compound to identify its protein target involves a series of well-defined steps. This workflow is designed to covalently link the probe to its target, isolate the resulting complex, and identify the protein through mass spectrometry. nih.gov

A typical experimental workflow for target identification using a photoaffinity probe is as follows:

StepDescriptionKey Considerations
1. Incubation The photoaffinity probe is incubated with a biological sample, such as a cell lysate, intact cells, or a purified protein mixture.The probe must have sufficient time and be at an appropriate concentration to bind to its target protein. mdpi.com
2. Photoactivation The sample is irradiated with UV light at a wavelength that activates the photoreactive group (e.g., the aryl azide) but minimizes damage to the biological sample.The duration and intensity of UV exposure need to be optimized to ensure efficient cross-linking without causing extensive protein degradation. scispace.com
3. Reporter Tag Conjugation (if applicable) If a "click chemistry" handle was used, the reporter tag (e.g., biotin-azide) is added to the sample along with the necessary catalysts to attach it to the alkyne-modified probe-protein complex. mdpi.comnih.govThe click reaction conditions should be biocompatible if performed in a complex biological mixture.
4. Enrichment of Labeled Proteins If a biotin tag was used, the sample is incubated with streptavidin- or avidin-coated beads, which have a high affinity for biotin. This allows for the selective pull-down of the biotinylated probe-protein complexes. scispace.comExtensive washing steps are necessary to remove non-specifically bound proteins. scispace.com
5. Elution and Separation The captured proteins are eluted from the beads and typically separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). scispace.comThe elution conditions should be stringent enough to release the captured proteins without degrading them.
6. Protein Identification The protein bands of interest are excised from the gel, digested into smaller peptides (e.g., with trypsin), and analyzed by mass spectrometry to determine their amino acid sequence and thereby identify the protein. scispace.comresearchgate.netThe results are typically compared against a protein database to identify the target protein.

Validation experiments are a crucial final step in this process. These may include competition experiments where the biological sample is pre-incubated with an excess of the non-probe ligand to show that the labeling of the target protein is specific and can be competed away. scispace.com

Structural Modifications and Analog Development of Azido Functionalized Benzamide Derivatives for Mechanistic Probes

Impact of Azide (B81097) Position and Substituents on Reactivity and Probe Performance

The aryl azide group is a cornerstone of photoaffinity labeling due to its chemical stability in the dark and its conversion upon UV irradiation into a highly reactive nitrene intermediate. rsc.orgresearchgate.net This nitrene can then form a covalent bond with nearby molecules through C-H/N-H insertion or addition to double bonds, effectively capturing transient biological interactions. thermofisher.comresearchgate.net

The performance of an aryl azide probe is profoundly influenced by the substitution pattern on the aromatic ring. The position of the azide group—ortho, meta, or para—and the nature of other substituents dictate the probe's photoreactive properties. In 4-Azido-N-[2-(4-methoxyphenyl)ethyl]benzamide, the azide is in the para position, which often serves to place the reactive group away from the core scaffold responsible for molecular recognition, minimizing interference with binding events.

Substituents can alter the wavelength required for activation and the reaction pathway of the resulting nitrene. rsc.org While simple phenyl azides require high-energy UV light (typically 260–365 nm) for activation, the introduction of specific substituent groups can shift the absorption to longer, less damaging wavelengths. rsc.orgresearchgate.net For instance, a nitro group in the meta-position can shift the required wavelength toward 480 nm. rsc.org Fluorine substitution is another widely used strategy; polyfluorinated aryl azides can enhance the efficiency of C-H and N-H insertion reactions and may retard the unwanted intramolecular rearrangement of the singlet nitrene intermediate. nih.govnih.gov The nature and position of substituents can also influence the balance between the singlet and triplet states of the nitrene, affecting its reactivity and lifetime. rsc.org

Table 1: Influence of Substituents on Aryl Azide Probe Properties
Substituent/PositionEffect on PropertyReference
Para-IodineFacilitates intersystem crossing (ISC) from singlet to triplet nitrene due to the heavy atom effect. rsc.org
Ortho, Ortho'-DifluoroRetards ring expansion, favoring bimolecular capture of the singlet nitrene. nih.gov
Meta-NitroRed-shifts the activation wavelength towards the visible spectrum (e.g., 480 nm). rsc.org
PolyfluorinationCan increase the efficiency of C-H and N-H insertion reactions. researchgate.netnih.gov

Influence of the Benzamide (B126) Scaffold on Molecular Recognition and Ligation Efficiency

The benzamide scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds designed to interact with a wide array of biological targets. nih.govmdpi.com Its utility stems from its defined geometry and its capacity for diverse, high-affinity interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.govacs.org In a probe like this compound, this scaffold serves as the primary recognition element, guiding the molecule to its target protein or enzyme.

The central amide linkage is a critical feature, providing both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). mdpi.com These groups can form directional interactions within a protein's binding pocket, contributing significantly to binding affinity and specificity. The aromatic ring of the benzamide can engage in favorable π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. Structure-activity relationship (SAR) studies on various benzamide derivatives have consistently shown that modifications to this scaffold, such as adding or moving substituents, can dramatically alter binding potency and selectivity. acs.orgresearchgate.netnih.gov

In probe design, "Ligation Efficiency" (LE) is a key metric used to evaluate the quality of a molecular fragment or lead compound. nih.gov It assesses the binding energy per non-hydrogen atom, normalizing the potency of a compound for its size. acs.orgresearchgate.net A scaffold like benzamide is valuable because it can provide a significant contribution to binding affinity with a relatively low atom count, thus offering high ligation efficiency. This allows for the subsequent attachment of other functionalities, like the photoreactive azide and the modulating phenylethyl moiety, without creating an excessively large and non-drug-like molecule.

Table 2: Key Interactions Facilitated by the Benzamide Scaffold
Interaction TypeParticipating GroupsPotential Target ResiduesReference
Hydrogen Bond DonorAmide N-HAsp, Glu, Carbonyl backbone mdpi.com
Hydrogen Bond AcceptorAmide C=OAsn, Gln, Arg, Lys, Ser, Thr, Tyr mdpi.com
π-π StackingBenzene (B151609) ringPhe, Tyr, Trp, His nih.govacs.org
Hydrophobic InteractionsBenzene ringAla, Val, Leu, Ile, Met nih.gov

Role of the 2-(4-Methoxyphenyl)ethyl Moiety in Modulating Electronic and Steric Properties for Probe Design

Electronic Properties: The electronic nature of this moiety is heavily influenced by the para-methoxy substituent on the phenyl ring. The methoxy (B1213986) group is a strong electron-donating group through resonance, which increases the electron density of its attached aromatic ring. mit.edu This can enhance π-stacking interactions with electron-deficient aromatic systems and promote favorable cation-π interactions with positively charged residues like lysine (B10760008) or arginine. nih.gov Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein.

The interplay of these steric and electronic factors allows the 2-(4-methoxyphenyl)ethyl group to modulate the probe's affinity and selectivity. researchgate.net By systematically altering this part of the molecule, researchers can develop analogs with improved targeting capabilities for specific applications.

Table 3: Physicochemical Contributions of the 2-(4-Methoxyphenyl)ethyl Moiety
FeatureContributionImpact on Probe DesignReference
Phenethyl GroupSteric bulk and hydrophobicityOccupies binding pocket; contributes to hydrophobic interactions. nih.gov
Ethyl LinkerConformational flexibilityAllows optimal positioning of recognition elements within the binding site. uzh.ch
Para-Methoxy Group (Electronic)Electron-donating groupModulates π-system for enhanced π-stacking or cation-π interactions. mit.edunih.gov
Para-Methoxy Group (H-Bonding)Hydrogen bond acceptorProvides an additional potential binding interaction point.-

Design and Synthesis of Photoactivatable Chroman-4-ones Containing Azide Moieties

Chroman-4-ones are another class of privileged scaffolds found in numerous natural products and synthetic bioactive compounds. nih.govresearchgate.net Their rigid, bicyclic framework makes them attractive starting points for the design of probes and inhibitors. The development of photoactivatable chroman-4-one probes involves the strategic incorporation of an azide moiety onto this scaffold to combine its inherent binding properties with a photo-crosslinking capability.

The design principle for such a probe involves identifying a position on the chroman-4-one ring system where the addition of an azide group is synthetically feasible and unlikely to disrupt the key interactions required for target binding. The azide then serves as the photoactivatable handle, allowing for covalent capture of the target upon UV irradiation.

The synthesis of azido-functionalized chroman-4-ones can be achieved through various established chemical routes. nih.gov A common approach begins with the synthesis of the core chroman-4-one structure, which is often accomplished via the condensation of a substituted 2'-hydroxyacetophenone (B8834) with an aldehyde. nih.gov Following the formation of the core scaffold, the azide group can be introduced. For example, a precursor bearing a leaving group (like a halogen or a tosylate) can be displaced with an azide salt (e.g., sodium azide). Alternatively, an amino group can be converted to an azide via a diazotization reaction followed by treatment with sodium azide. nih.gov The synthesis of a 6-azidomethyl-chromone derivative has been reported, demonstrating the feasibility of incorporating the necessary photoreactive group onto this scaffold. mdpi.com

Table 4: General Synthetic Strategies for Chroman-4-one Derivatives
Synthetic MethodKey PrecursorsDescriptionReference
Aldol Condensation/Oxa-Michael Addition2'-Hydroxyacetophenones, AldehydesA base-promoted reaction to form the core chroman-4-one ring system. nih.gov
Cascade Radical Annulation2-(Allyloxy)arylaldehydes, OxalatesA radical cyclization approach to build substituted chroman-4-ones. mdpi.com
Functional Group InterconversionHalogenated or aminated chromanonesIntroduction of the azide group onto a pre-formed chroman-4-one scaffold via nucleophilic substitution or diazotization. nih.govgu.se

Future Perspectives and Emerging Research Directions for 4 Azido N 2 4 Methoxyphenyl Ethyl Benzamide in Chemical Research

Development of Novel Synthetic Methodologies for Complex Azido-Benzamide Hybrids

The synthesis of increasingly complex molecules that incorporate the azido-benzamide scaffold is a significant area of future research. The development of novel synthetic strategies is crucial for accessing new chemical space and creating hybrid molecules with tailored properties. rsc.org These "hybrid compounds" combine the structural features of azido-benzamides with other pharmacophores or functional units, such as peptides, steroids, or other small molecules, to generate conjugates with potentially novel biological activities. rsc.orgnih.gov

Current synthetic approaches often involve the reaction of an appropriate acid chloride with an amine to form the benzamide (B126) bond. researchgate.net However, future methodologies will likely focus on more efficient and versatile strategies. This includes the development of one-pot reactions and multicomponent reactions that allow for the rapid assembly of complex structures from simple starting materials. acs.org Furthermore, the use of solid-phase peptide synthesis (SPPS) techniques could enable the construction of intricate benzamide-peptide hybrids. nih.gov The overarching goal is to create a diverse library of complex azido-benzamide hybrids for screening in various applications. acs.org

Table 1: Comparison of Synthetic Methodologies for Benzamide Hybrids

Methodology Advantages Disadvantages Potential for Azido-Benzamide Hybrids
Traditional Solution-Phase Synthesis Well-established, scalable. Often requires multiple purification steps, can be time-consuming. Suitable for foundational azido-benzamide structures.
Solid-Phase Synthesis (e.g., SPPS) Simplified purification, potential for automation. acs.org Can have limitations in reaction compatibility and scale. acs.org Ideal for creating complex azido-benzamide-peptide conjugates. nih.gov
Multicomponent Reactions (e.g., Ugi, Passerini) High efficiency, introduces structural complexity from simple starting materials. acs.org Reaction discovery and optimization can be challenging. Enables rapid generation of diverse libraries of azido-benzamide hybrids.

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, potential for scalability. | Initial setup costs can be high. | Offers a pathway for the safe and efficient production of azido (B1232118) compounds. |

Exploration of Advanced Click Chemistry Variants for Spatially and Temporally Controlled Reactions

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), has become an indispensable tool in chemical synthesis and bioconjugation. organic-chemistry.orgnih.govirjweb.com A major future direction is the development and application of advanced click chemistry variants that offer spatial and temporal control. nih.govcoledeforest.com This level of control is essential for applications in areas like materials science and chemical biology, where precise manipulation of molecular assembly is required.

Light is a particularly attractive external stimulus for controlling click reactions, leading to the emergence of "photoclick chemistry". nih.govacs.org For instance, the photochemical reduction of a Cu(II) precursor to the catalytically active Cu(I) species can initiate the CuAAC reaction at a specific time and location by shining light on the sample. nih.govcoledeforest.com This allows for the creation of patterned materials and the site-specific modification of surfaces. coledeforest.com Another approach involves the use of "caged" reactants that are unreactive until activated by light. nih.govacs.org These advancements will enable more sophisticated applications of 4-Azido-N-[2-(4-methoxyphenyl)ethyl]benzamide in fields requiring precise molecular control.

Integration into Multi-Omics and High-Throughput Screening Platforms for Probe Discovery in Chemical Biology

The integration of versatile chemical tools with powerful analytical platforms is revolutionizing our understanding of complex biological systems. Azido-benzamide derivatives, serving as chemical probes, are well-suited for integration into multi-omics and high-throughput screening (HTS) workflows. nih.govmdpi.com In these approaches, the azide (B81097) group acts as a bioorthogonal handle, allowing the probe to be selectively tagged with a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) via click chemistry after it has interacted with its biological target.

High-throughput screening assays can be used to rapidly screen libraries of azido-benzamide compounds for desired biological activities. nih.gov Once a hit is identified, multi-omics approaches—such as proteomics, metabolomics, and genomics—can be employed to elucidate its mechanism of action. mdpi.comnih.gov For example, an azido-benzamide probe could be used to identify the protein targets of a drug candidate through affinity-based proteomics. The ability to combine these powerful technologies will accelerate the discovery of new probes for studying biological processes and for identifying novel therapeutic targets. nih.govpmiscience.com

Theoretical Advancements in Predicting Reactivity and Probe Performance through Computational Chemistry

Computational chemistry provides a powerful lens for understanding and predicting the behavior of molecules, thereby guiding experimental design. imperial.ac.ukcornell.edu Theoretical methods, such as Density Functional Theory (DFT), are increasingly being used to investigate the reactivity of azides and to predict the performance of chemical probes. mdpi.commdpi.com These computational approaches can provide insights into reaction mechanisms, transition state energies, and the electronic properties of molecules, all of which are crucial for designing better probes and optimizing reaction conditions. cornell.edumdpi.com

For azido-benzamide compounds, computational chemistry can be used to:

Predict Reactivity: Calculate the activation energies for various click reactions, helping to select the most efficient ligation strategy for a given application.

Optimize Probe Design: Model the interactions between a probe and its biological target to improve binding affinity and selectivity.

Interpret Spectroscopic Data: Simulate spectroscopic properties (e.g., NMR, IR) to aid in the characterization of new compounds. mdpi.com

The synergy between computational prediction and experimental validation will be instrumental in accelerating the development of next-generation azido-benzamide probes. imperial.ac.ukmdpi.com

Exploration of Photoclick Reactions and Light-Activated Systems for Precise Molecular Functionalization

Photoclick reactions, which are initiated or controlled by light, offer unparalleled spatiotemporal control over chemical transformations. nih.govacs.orgbohrium.com This emerging field is a key area for the future application of this compound. Light-activated systems allow for the precise functionalization of molecules and materials in a manner that is not possible with conventional thermally activated reactions. nih.gov

One strategy involves the use of a phototrigger that, upon irradiation, initiates a click reaction. nih.govacs.org For example, a caged cyclooctyne (B158145) can be designed to be unreactive towards azides in the dark. Upon exposure to light, the cage is removed, and the cyclooctyne rapidly reacts with an azide-containing molecule like this compound. nih.gov This approach has been used for the light-directed immobilization of biomolecules on surfaces. acs.org The development of new photoclick reactions and light-activated systems will continue to expand the toolkit for precise molecular engineering, with significant implications for drug delivery, diagnostics, and materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Azido-N-[2-(4-methoxyphenyl)ethyl]benzamide, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : Synthesis typically involves coupling a 4-azidobenzoic acid derivative with 2-(4-methoxyphenyl)ethylamine via carbodiimide-mediated amidation (e.g., EDC or DCC). The azide group is introduced either through nucleophilic substitution of a halogenated precursor using NaN₃ or via diazotization followed by azide exchange. Key optimizations include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency.
  • Temperature control : Maintaining 0–5°C during coupling minimizes side reactions.
  • Purification : Silica gel chromatography with gradients of ethyl acetate/petroleum ether isolates the product (≥95% purity) .

Q. How is the purity and structural integrity of this compound verified in synthetic chemistry research?

  • Methodological Answer :

  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Confirm regiochemistry of the azide and methoxyphenyl groups (e.g., aromatic proton splitting patterns).
  • FTIR : Validate the presence of the azide stretch (~2100 cm⁻¹) and amide carbonyl (~1650 cm⁻¹).
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity, while LC-MS confirms molecular weight.
  • Elemental analysis : Matches experimental and theoretical C, H, N percentages .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) of this compound derivatives in medicinal chemistry?

  • Methodological Answer :

  • Substituent variation : Replace the azide with bioisosteres (e.g., tetrazole, nitro) to assess impact on target binding .
  • Functional assays : Measure inhibitory activity against enzymes (e.g., kinases) or receptor binding affinity (e.g., GPCRs) using radioligand displacement or fluorescence polarization.
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding modes, while QSAR models correlate substituent properties (logP, polar surface area) with activity .

Q. How do researchers resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodological Answer :

  • Cross-validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays) to confirm target specificity.
  • Assay conditions : Adjust pH, ionic strength, or co-solvents (e.g., DMSO tolerance ≤0.1%) to mitigate false positives.
  • Data normalization : Use internal controls (e.g., reference inhibitors) to account for batch-to-batch variability. Contradictions may arise from off-target effects in complex biological matrices, necessitating proteomic profiling .

Q. What experimental approaches are used to investigate the metabolic stability of this compound in pharmacokinetic studies?

  • Methodological Answer :

  • In vitro assays : Incubate with liver microsomes (human/rodent) and monitor degradation via LC-MS/MS. CYP450 isoform-specific inhibitors identify metabolic pathways.
  • Stability profiling : Assess compound integrity under simulated gastric (pH 2) and intestinal (pH 7.4) conditions.
  • Isotope labeling : ¹⁴C-labeled analogs track metabolite formation in vivo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.